2-Phenylbutanal

Description

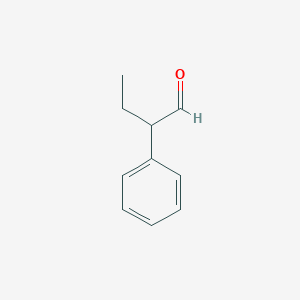

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBSCKQIZZVKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284500 | |

| Record name | 2-Phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-43-2 | |

| Record name | NSC37492 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical Guide on the Synthesis of 2-Phenylbutanal from Benzaldehyde and Propanal

Executive Summary

This document provides a detailed technical guide for the synthesis of 2-phenylbutanal from benzaldehyde and propanal. The synthesis is a two-step process commencing with a base-catalyzed crossed-aldol (Claisen-Schmidt) condensation to form the α,β-unsaturated aldehyde intermediate, 2-phenyl-2-butenal. This is followed by a selective catalytic hydrogenation of the carbon-carbon double bond to yield the final product, this compound. This guide outlines the underlying chemical principles, provides detailed experimental protocols, and presents quantitative data in a structured format. Diagrams illustrating the reaction mechanism and experimental workflow are included to enhance comprehension.

Introduction

The synthesis of α-aryl substituted aldehydes such as this compound is of significant interest in the fine chemical industry, particularly for the production of fragrances, pharmaceuticals, and other high-value organic compounds. The target molecule, this compound, serves as a versatile chiral intermediate in organic synthesis. A common and logical synthetic route from benzaldehyde and propanal involves a crossed-aldol condensation followed by a selective reduction.

A primary challenge in crossed-aldol reactions between two different enolizable aldehydes is the potential for multiple products due to self-condensation and ambiguity in which aldehyde acts as the nucleophile versus the electrophile.[1][2] This protocol circumvents this issue by using benzaldehyde, which lacks α-hydrogens and therefore cannot form an enolate, restricting it to the role of the electrophile.[1][2] Propanal, possessing α-hydrogens, serves as the enolate precursor. Subsequent selective hydrogenation of the resulting α,β-unsaturated aldehyde is critical to avoid over-reduction of the aldehyde functional group to an alcohol.[3][4]

Overall Synthesis Pathway

The synthesis of this compound is achieved in two primary stages:

-

Step 1: Crossed-Aldol Condensation: Benzaldehyde reacts with propanal under basic conditions to form 2-phenyl-2-butenal.

-

Step 2: Selective Hydrogenation: The carbon-carbon double bond of 2-phenyl-2-butenal is selectively reduced to yield this compound.

Reaction Mechanisms and Diagrams

Step 1: Base-Catalyzed Crossed-Aldol Condensation

The reaction proceeds via a Claisen-Schmidt condensation mechanism. A base, such as sodium hydroxide, abstracts an acidic α-hydrogen from propanal to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy aldehyde, which readily undergoes base-catalyzed dehydration to yield the conjugated and more stable product, 2-phenyl-2-butenal.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-2-butenal

This protocol is adapted from analogous Claisen-Schmidt condensations.[5][6]

Materials and Reagents:

-

Benzaldehyde

-

Propanal

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Prepare a solution of sodium hydroxide (e.g., 10 g) in water (e.g., 100 mL) and cool to room temperature. Add ethanol (e.g., 80 mL).

-

In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 equivalent) and the aqueous ethanolic NaOH solution.

-

Cool the mixture in an ice bath to approximately 15-20°C.

-

Slowly add propanal (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 25°C. A low concentration of propanal at any given time minimizes its self-condensation.[1]

-

After the addition is complete, continue stirring at room temperature for 2-3 hours. The formation of a yellow oil or precipitate indicates product formation.

-

Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2-phenyl-2-butenal.

Step 2: Synthesis of this compound

This protocol for selective hydrogenation is based on established methods for reducing the C=C bond of α,β-unsaturated aldehydes while preserving the aldehyde group.[7]

Materials and Reagents:

-

2-Phenyl-2-butenal (from Step 1)

-

Palladium on activated carbon (5% Pd/C)

-

Ethyl acetate (or a suitable solvent like DCM)[7]

-

Hydrogen gas (H₂)

Procedure:

-

Set up a hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a balloon of H₂).

-

Dissolve 2-phenyl-2-butenal (1.0 equivalent) in ethyl acetate in the reaction vessel.

-

Carefully add the 5% Pd/C catalyst (typically 1-5 mol% of the substrate).

-

Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm). For laboratory scale, a balloon filled with H₂ is often sufficient.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material.

-

Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen gas and purge the system again with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation if necessary.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzaldehyde | 106.12 | 178.1 | 1.044 |

| Propanal | 58.08 | 48.0 | 0.807 |

| 2-Phenyl-2-butenal | 146.19 | 248-250 | ~1.02 |

| This compound | 148.20 | 216-218 | 0.987 |

Data sourced from PubChem CID: 240, 527, 20446, 235759[8][9][10]

Table 2: Typical Reaction Conditions and Yields

| Step | Key Parameters | Typical Values | Expected Yield |

| 1. Aldol Condensation | Catalyst | NaOH (aqueous ethanol) | 50-70% |

| Temperature | 15-25°C | ||

| Reaction Time | 2-3 hours | ||

| 2. Hydrogenation | Catalyst | 5% Pd/C | >90% |

| H₂ Pressure | 1-4 atm | ||

| Solvent | Ethyl Acetate / DCM | ||

| Temperature | Room Temperature |

Note: Yields are illustrative and can vary based on specific experimental conditions and purification efficiency. Aldol condensation yields can be limited by side reactions like the self-condensation of propanal.[5]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from starting materials to the final purified product.

Conclusion

The two-step synthesis of this compound from benzaldehyde and propanal is a robust and well-established method in organic chemistry. By carefully controlling the reaction conditions, particularly during the crossed-aldol condensation to minimize self-condensation of propanal, and by employing a selective hydrogenation catalyst, the target molecule can be synthesized in good overall yield. The protocols and data provided in this guide offer a comprehensive framework for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C10H12O | CID 235759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzaldehyde;propanal | C10H12O2 | CID 20345233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Phenyl-2-butenal | C10H10O | CID 20446 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenylbutanal: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 2-Phenylbutanal, a key intermediate in various organic syntheses. The information is curated to support research and development activities in the pharmaceutical and chemical industries.

Core Chemical Properties

This compound, also known as α-ethyl-benzeneacetaldehyde, is an aromatic aldehyde with the chemical formula C₁₀H₁₂O.[1][2][3] Its chemical structure consists of a phenyl group and an ethyl group attached to the alpha-carbon of an acetaldehyde moiety. This structure gives rise to its characteristic chemical properties and reactivity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as boiling and melting points, can be influenced by pressure and purity. The data presented here is a consolidation of available information.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [1][3] |

| CAS Number | 2439-43-2 | [1][3][4] |

| IUPAC Name | This compound | [3][4] |

| Boiling Point | 253.00 °C at 760.00 mm Hg (for 2-methyl-4-phenyl butanal, an isomer) | [5][6] |

| Density | Data for isomers suggest a density around 0.97 g/mL | [7] |

| Water Solubility | Predicted to be low (0.35 g/L for the related 2-phenyl-2-butenal) | [8] |

| logP (o/w) | 2.2 (Predicted) | [2][3] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the aldehyde functional group and the presence of an alpha-hydrogen, making it susceptible to a variety of chemical transformations.

Oxidation

This compound can be readily oxidized to its corresponding carboxylic acid, 2-phenylbutanoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.[4]

Reduction

The aldehyde functional group of this compound can be reduced to a primary alcohol, yielding 2-phenylbutanol.[4] This is a fundamental transformation in organic synthesis, often accomplished using hydride-reducing agents.[4]

The primary reactions of this compound are summarized in the diagram below:

Caption: Core reactivity pathways of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis of this compound via Oxidation of 2-Phenylbutanol

A mild and selective method for the synthesis of this compound is the oxidation of 2-phenylbutanol.[4] The Swern oxidation is a well-established protocol that avoids the use of heavy metals.

Experimental Workflow: Swern Oxidation

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C10H12O | CID 235759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2439-43-2 | Benchchem [benchchem.com]

- 5. parchem.com [parchem.com]

- 6. 2-methyl-4-phenyl butanal, 40654-82-8 [thegoodscentscompany.com]

- 7. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]

- 8. Showing Compound 2-Phenyl-2-butenal (FDB008257) - FooDB [foodb.ca]

Spectroscopic Profile of 2-Phenylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Phenylbutanal (CAS No: 2439-43-2), a key organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.7 | s | 1H | - | Aldehydic proton (-CHO) |

| 7.4–7.2 | m | 5H | - | Aromatic protons (C₆H₅) |

| 3.44–3.38 | m | 1H | - | Methine proton (-CH) |

| 2.19–2.05 | dt | 1H | 14.3, 7.0 | Methylene proton (-CH₂) |

| 1.84–1.69 | dt | 1H | 14.0, 7.1 | Methylene proton (-CH₂) |

| 0.91 | t | 3H | 7.4 | Methyl protons (-CH₃) |

Data sourced from a study published in the Journal of Medicinal Chemistry.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Aldehydic Carbonyl (C=O) |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~55 | Methine Carbon (-CH) |

| ~25 | Methylene Carbon (-CH₂) |

| ~12 | Methyl Carbon (-CH₃) |

Note: The provided ¹³C NMR data is predicted based on typical chemical shift values for the functional groups present in this compound, as experimental data was not available in the searched literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | Medium | Aromatic C-H Stretch |

| ~2970-2870 | Medium | Aliphatic C-H Stretch |

| ~2720 and ~2820 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1725 | Strong | Carbonyl (C=O) Stretch of Aldehyde |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~750 and ~700 | Strong | Monosubstituted Benzene Ring Bending |

Note: The provided IR data is based on characteristic absorption frequencies for the functional groups in this compound, as a detailed experimental peak table was not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data provides information about the molecular weight and fragmentation pattern of the compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 148 | Moderate | [M]⁺ (Molecular Ion) |

| 119 | High | [M - CHO]⁺ |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

| 108 | - | - |

Data partially sourced from PubChem, with m/z 91 identified as the top peak.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid organic compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the plates themselves.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography (GC): A small volume of the sample solution (typically 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Data Analysis: A mass spectrum is generated for each component, showing the relative abundance of the different fragment ions. The retention time from the GC and the fragmentation pattern from the MS are used to identify the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

2-Phenylbutanal: A Technical Safety and Handling Guide

CAS Number: 2439-43-2

This technical guide provides a comprehensive overview of the safety and handling information for 2-Phenylbutanal, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2439-43-2 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Not explicitly stated in search results. | |

| Boiling Point | Not explicitly stated in search results. | |

| Melting Point | Not explicitly stated in search results. | |

| Solubility | Not explicitly stated in search results. |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.

| Hazard Class | Category | GHS Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | 5 | H303: May be harmful if swallowed | Irritant | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Irritant | Warning |

Source:[1]

GHS Hazard Pictograms

Caption: GHS pictogram for "Irritant".

Precautionary Statements

The following precautionary statements are associated with the handling of this compound:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source:[1]

Toxicological Information

Experimental Protocols for Hazard Assessment

While specific experimental studies on this compound were not identified, the following are summaries of standard OECD guidelines for assessing the types of hazards associated with this chemical.

Skin Irritation Testing (Adapted from OECD Guideline 439: In Vitro Skin Irritation)

This test method uses a reconstituted human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to the RhE tissue. Cell viability is measured after a defined exposure and post-exposure incubation period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

-

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue cultures are received and pre-incubated.

-

Test Substance Application: A small amount of the test substance (liquid or solid) is applied uniformly to the surface of the tissue.

-

Exposure and Incubation: The tissues are exposed to the substance for a specified period (e.g., 60 minutes) at 37°C.

-

Rinsing: The test substance is removed by rinsing with a buffered saline solution.

-

Post-Incubation: The tissues are incubated for a further period (e.g., 42 hours) in fresh medium.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A viability of ≤ 50% is typically classified as irritant.

-

Eye Irritation Testing (Adapted from OECD Guideline 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method)

This in vitro method utilizes a reconstituted human cornea-like epithelium (RhCE) model to identify chemicals that can cause serious eye damage or irritation.

-

Principle: The test chemical is applied to the surface of the RhCE tissue. The endpoint evaluated is cell viability, measured by the MTT assay.

-

Methodology:

-

Tissue Preparation: RhCE tissue models are received and equilibrated.

-

Test Substance Application: The test substance is applied to the apical surface of the corneal tissue.

-

Exposure: Tissues are exposed for a defined period (e.g., 30 minutes).

-

Rinsing: The substance is thoroughly rinsed from the tissue surface.

-

Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period.

-

MTT Assay: The viability of the corneal cells is assessed by their ability to reduce MTT to a blue formazan salt.

-

Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the eye irritation potential of the substance.

-

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety of a chemical like this compound.

Caption: A logical workflow for chemical safety assessment.

Handling and Storage

-

Handling: Use only in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.

-

If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.

-

If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

-

If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the SDS for the most current and complete safety information before handling this chemical.

References

Technical Guide: Physical Properties of 2-Phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-Phenylbutanal (CAS No. 2439-43-2). The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that where experimental data is unavailable, computed values are provided and clearly indicated.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Density | No data available | - |

| Refractive Index | No data available | - |

| XLogP3 (Predicted) | 2.2 | PubChem[1] |

| CAS Number | 2439-43-2 | PubChem[1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical properties of liquid aldehydes like this compound. These protocols are based on established laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common microscale technique for this determination.

Materials:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed into the test tube with the sealed end uppermost.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or oil bath.

-

Heat is applied gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like this compound, it can be determined using a graduated cylinder and an analytical balance.

Materials:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Sample of this compound

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the sample is measured and recorded.

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the sample.

-

The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume).

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a liquid. An Abbe refractometer is commonly used for this measurement.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of this compound

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Lens paper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent and lens paper.

-

A few drops of this compound are placed on the surface of the prism using a dropper.

-

The prisms are closed and the light source is adjusted.

-

The instrument is adjusted until the field of view shows a distinct light and dark region. The dividing line is brought into sharp focus.

-

The refractive index is read from the instrument's scale. The temperature of the measurement should also be recorded, as refractive index is temperature-dependent.

Synthesis Workflow

A common synthetic route to this compound is the oxidation of the corresponding primary alcohol, 2-phenylbutanol. This reaction is a fundamental transformation in organic chemistry.

Caption: Synthesis of this compound from 2-Phenylbutanol via oxidation.

References

Stability and Storage Conditions of 2-Phenylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Phenylbutanal. Due to its aldehyde functional group, this compound is susceptible to degradation, which can impact its purity, efficacy, and safety in research and pharmaceutical applications. Understanding the factors that influence its stability is critical for maintaining the integrity of the compound.

Core Stability Profile

This compound, an aromatic aldehyde, is primarily susceptible to oxidation, a common degradation pathway for aldehydes. This process, accelerated by exposure to air, light, and elevated temperatures, converts the aldehyde to its corresponding carboxylic acid, 2-phenylbutanoic acid. This transformation not only reduces the purity of the this compound but can also affect experimental outcomes and the safety profile of related drug products.

General recommendations for the storage of aromatic aldehydes include maintaining them at cool temperatures, protecting them from light, and ensuring they are in airtight containers, optionally under an inert atmosphere to minimize oxidation.

Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound:

-

Temperature: Elevated temperatures increase the rate of chemical degradation, including oxidation.

-

Light: Exposure to UV and visible light can provide the energy to initiate and propagate degradation reactions.

-

Oxygen: As a primary reactant in oxidation, the presence of atmospheric oxygen is a key factor in the degradation of this compound.

-

Humidity: Moisture can potentially facilitate certain degradation pathways, although oxidation is the primary concern.

Quantitative Stability Data

Table 1: Illustrative Long-Term Stability Data for this compound Under Recommended Storage Conditions (2-8°C, Dark, Airtight Container)

| Timepoint (Months) | Assay (% of Initial) | Appearance |

| 0 | 100.0 | Colorless to pale yellow liquid |

| 3 | 99.5 | Conforms |

| 6 | 99.1 | Conforms |

| 12 | 98.2 | Conforms |

| 24 | 96.5 | Conforms |

Table 2: Illustrative Accelerated Stability Data for this compound (40°C, 75% RH, Exposed to Air and Light)

| Timepoint (Weeks) | Assay (% of Initial) | Appearance |

| 0 | 100.0 | Colorless to pale yellow liquid |

| 1 | 95.2 | Slight yellowing |

| 2 | 90.8 | Noticeable yellowing |

| 4 | 82.1 | Yellow to brownish liquid |

Experimental Protocols

To assess the stability of this compound, a well-designed stability study is essential. The following is a representative protocol for such a study.

Protocol: Accelerated Stability Study of this compound

1. Objective: To evaluate the stability of this compound under accelerated conditions to predict its shelf-life and identify potential degradation products.

2. Materials:

- This compound (high purity)

- Amber glass vials with Teflon-lined caps

- Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

- HPLC or GC system with a suitable detector (e.g., UV or FID)

- High-purity solvents for analysis (e.g., acetonitrile, water)

- Reference standards for this compound and potential degradation products (e.g., 2-phenylbutanoic acid)

3. Procedure:

- Dispense aliquots of this compound into amber glass vials.

- Tightly cap the vials.

- Place the vials in the stability chamber set to 40°C and 75% RH.

- At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial for analysis.

- For each time point, perform the following analyses:

- Appearance: Visually inspect the sample for any changes in color or clarity.

- Assay and Purity: Quantify the amount of this compound and detect any degradation products using a validated HPLC or GC method.

- HPLC Method Example:

- Column: C18 reverse-phase column

- Mobile Phase: Isocratic or gradient elution with acetonitrile and water

- Detector: UV at a suitable wavelength (e.g., 254 nm)

- Quantification: Based on the peak area relative to a standard curve of the reference standard.

4. Data Analysis:

- Plot the assay of this compound as a function of time.

- Determine the rate of degradation and estimate the shelf-life under accelerated conditions.

- Identify and, if possible, quantify any significant degradation products.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Factors influencing the stability of this compound.

Caption: Experimental workflow for a stability study of this compound.

A Technical Guide to the Oxidation of 2-Phenylbutanol to 2-Phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the oxidation of the secondary benzylic alcohol, 2-phenylbutanol, to its corresponding aldehyde, 2-phenylbutanal. This transformation is a crucial step in various synthetic pathways, particularly in the development of pharmaceutical intermediates and fine chemicals. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes essential chemical processes.

Introduction

The selective oxidation of secondary alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in achieving high conversion and selectivity without over-oxidation to the corresponding carboxylic acid or side reactions. For a substrate like 2-phenylbutanol, which possesses a benzylic alcohol moiety, several modern and classical oxidation methods can be employed. This guide focuses on four principal methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and scalability.

Comparative Analysis of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and the desired purity of the product. The following table summarizes key quantitative data for the oxidation of 2-phenylbutanol or its close structural analog, 1-phenylethanol, to the corresponding aldehyde.

| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2 - 4 | 85 - 95 | General Literature |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 2 | >90 | [1][2] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1 - 3 | 90 - 98 | [3][4] |

| TEMPO-Catalyzed Oxidation | Sodium Hypochlorite (NaOCl), TEMPO | DCM, Water | 0 | 0.5 - 2 | >95 | [5][6] |

Experimental Protocols

Detailed methodologies for the key oxidation reactions are provided below. These protocols are based on established literature procedures and can be adapted for the specific requirements of the user.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a relatively mild oxidizing agent that can convert primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.[7][8][9]

Materials:

-

2-Phenylbutanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (5-10 mL per gram of alcohol), add a solution of 2-phenylbutanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.[1][2][10]

Materials:

-

Oxalyl Chloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

2-Phenylbutanol

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (5 mL per mmol of oxalyl chloride) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise over 5 minutes.

-

Stir the mixture at -78 °C for 15 minutes.

-

Add a solution of 2-phenylbutanol (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for an additional 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be used directly or purified by column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, is very mild, and proceeds at room temperature with short reaction times.[3][4]

Materials:

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

2-Phenylbutanol

-

Saturated aqueous sodium bicarbonate

-

Sodium thiosulfate

Procedure:

-

To a solution of 2-phenylbutanol (1.0 equivalent) in anhydrous DCM (10-20 mL per gram of alcohol), add Dess-Martin Periodinane (1.1 - 1.5 equivalents) in one portion at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify by column chromatography if necessary.

TEMPO-Catalyzed Oxidation

This method uses a catalytic amount of the stable nitroxyl radical TEMPO with a stoichiometric co-oxidant, typically sodium hypochlorite (bleach). It is an efficient and environmentally friendly option.[5][6][11]

Materials:

-

2-Phenylbutanol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium Hypochlorite (NaOCl, commercial bleach)

-

Potassium Bromide (KBr)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2-phenylbutanol (1.0 equivalent) in DCM.

-

Add an aqueous solution of sodium bicarbonate (to maintain a pH of ~9).

-

Add potassium bromide (0.1 equivalents) and TEMPO (0.01 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium hypochlorite solution (1.2 equivalents) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.

-

Stir at 0 °C for 30 minutes to 2 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain this compound.

Visualizations

The following diagrams illustrate the general reaction scheme and the workflow for selecting an appropriate oxidation method.

Caption: General reaction scheme for the oxidation of 2-phenylbutanol.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. TEMPO [organic-chemistry.org]

In-Depth Technical Guide: Reduction of 2-Phenylbutanal to 2-Phenylbutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reduction of 2-phenylbutanal to 2-phenylbutanol, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The guide details common and advanced reduction methodologies, including the use of metal hydrides and catalytic hydrogenation, with a focus on reaction conditions, yields, and stereoselectivity.

Overview of the Reduction of this compound

The reduction of the aldehyde functional group in this compound to a primary alcohol, 2-phenylbutanol, is a fundamental transformation in organic synthesis. The choice of reducing agent and reaction conditions is paramount in achieving high yields and, where applicable, controlling the stereochemistry of the resulting alcohol. This guide explores three primary methods for this reduction:

-

Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent suitable for laboratory-scale synthesis.

-

Lithium Aluminium Hydride (LiAlH₄) Reduction: A powerful and less selective reducing agent, often used when other functional groups need to be reduced or when NaBH₄ is ineffective.

-

Catalytic Hydrogenation: A method that employs hydrogen gas and a metal catalyst, often scalable for industrial applications and a key method for enantioselective reductions.

Comparative Data on Reduction Methods

The following tables summarize quantitative data for the reduction of this compound and structurally similar α-substituted phenylacetaldehydes to provide a comparative analysis of different reduction methods.

Table 1: Achiral Reduction of this compound and Analogs

| Reducing Agent/System | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| NaBH₄ | General Aldehydes | Methanol | 0 - 25 | 0.5 - 2 h | >90 | General Textbook Knowledge |

| NaBH₄ / wet SiO₂ | Benzaldehyde | Solvent-free | Room Temp. | 30 min | 94 | [1] |

| LiAlH₄ | General Aldehydes | Diethyl ether or THF | 0 - 35 | 0.5 - 3 h | >90 | [2] |

| H₂ / Ni, Co, or Cu | Dialdehydes | Not Specified | 40 - 300 | Not Specified | High | [3] |

Note: Specific data for this compound is often not explicitly reported in broad studies. The data for general aldehydes and benzaldehyde are presented as representative examples.

Table 2: Enantioselective Reduction of α-Substituted Aldehydes

| Catalyst System | Substrate | Reductant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| (S)-CBS Catalyst | Prochiral Ketones | Borane | THF | Room Temp. | High | up to 96 | [4][5][6] |

| Ru(II)-BINAP | Ketones | H₂ | Ethanol | 30 | High | >95 | [1][7][8][9] |

Note: The data presented for enantioselective reductions are for prochiral ketones as representative substrates for these catalyst systems, which are also applicable to aldehydes.

Experimental Protocols

This section provides detailed experimental methodologies for the key reduction reactions.

Reduction of this compound using Sodium Borohydride

Objective: To reduce this compound to 2-phenylbutanol using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 33.7 mmol) in methanol (30 mL).

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride (e.g., 1.28 g, 33.7 mmol) in small portions over 15 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl (20 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-phenylbutanol.

-

Purify the product by flash column chromatography if necessary.

Reduction of this compound using Lithium Aluminium Hydride

Objective: To reduce this compound to 2-phenylbutanol using lithium aluminium hydride.

Materials:

-

This compound

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask equipped with a dropping funnel and a condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Set up a dry three-necked flask under an inert atmosphere.

-

In the flask, prepare a suspension of LiAlH₄ (e.g., 0.64 g, 16.9 mmol) in anhydrous diethyl ether (20 mL).

-

Cool the suspension in an ice bath.

-

Dissolve this compound (e.g., 5.0 g, 33.7 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.

-

Add the this compound solution dropwise to the LiAlH₄ suspension over 30 minutes with vigorous stirring.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, cool the flask in an ice bath and carefully quench the reaction by the sequential dropwise addition of:

-

Water (0.64 mL)

-

15% aqueous NaOH (0.64 mL)

-

Water (1.92 mL)

-

-

Stir the resulting white precipitate for 30 minutes until it becomes granular.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenylbutanol.

Catalytic Hydrogenation of this compound

Objective: To reduce this compound to 2-phenylbutanol via catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

Parr hydrogenator or a flask with a balloon of hydrogen

-

Filter agent (e.g., Celite)

Procedure:

-

In a hydrogenation flask, dissolve this compound (e.g., 5.0 g, 33.7 mmol) in ethanol (50 mL).

-

Carefully add the catalyst (e.g., 10% Pd/C, 5 mol%).

-

Seal the flask and purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain 2-phenylbutanol.

Visualization of Workflows and Concepts

The following diagrams illustrate the general reaction, a typical experimental workflow for the reduction, and a decision-making process for selecting a suitable reducing agent.

Caption: General reaction scheme for the reduction of this compound.

Caption: A typical experimental workflow for the reduction of this compound.

Caption: Decision tree for selecting a suitable reduction method for this compound.

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. youtube.com [youtube.com]

- 3. US6350923B1 - Hydrogenation of aldehydes - Google Patents [patents.google.com]

- 4. CBS catalyst - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. synarchive.com [synarchive.com]

- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

Reactivity of the aldehyde group in 2-Phenylbutanal.

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Phenylbutanal

Abstract

This compound is a chiral aldehyde of significant interest in organic synthesis due to its utility as a versatile intermediate. The reactivity of its aldehyde functional group is modulated by the electronic and steric influence of the adjacent phenyl and ethyl substituents at the α-carbon. This guide provides a comprehensive analysis of the chemical behavior of the aldehyde group in this compound, detailing its participation in oxidation, reduction, and nucleophilic addition reactions. We present quantitative data, detailed experimental protocols for key transformations, and logical diagrams to illustrate reaction pathways and synthetic applications, particularly its role as a precursor in pharmaceutical development.

Molecular Structure and Influence on Reactivity

This compound possesses a unique structure where the aldehyde carbonyl group is directly attached to a stereocenter substituted with both a phenyl ring and an ethyl group. This arrangement has profound implications for its reactivity:

-

Electronic Effects: The phenyl group can exert a weak electron-withdrawing inductive effect (-I) due to the sp² hybridization of its carbons, which slightly increases the electrophilicity of the carbonyl carbon. However, hyperconjugation from the C-H and C-C bonds at the α-position can partially mitigate this effect.

-

Steric Hindrance: The presence of a bulky phenyl group and an ethyl group at the α-position creates significant steric congestion around the carbonyl. This hindrance modulates the approach of nucleophiles, often influencing the stereochemical outcome of addition reactions.[1] The facial selectivity of nucleophilic attack is a key consideration in asymmetric synthesis involving this molecule.

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process beginning with an Aldol condensation.[2] Benzaldehyde and propanal react in the presence of a base (e.g., NaOH) to form 2-phenylbut-2-enal, which is subsequently hydrogenated to yield the saturated aldehyde, this compound.[2] Alternative laboratory-scale syntheses include the controlled oxidation of the corresponding primary alcohol, 2-phenylbutanol, using mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation to prevent over-oxidation to the carboxylic acid.[2]

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis Utilizing 2-Phenylbutanal as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-phenylbutanal as a versatile chiral building block in enantioselective synthesis. The protocols outlined below are intended to serve as a guide for the construction of molecules bearing quaternary carbon stereocenters, which are of significant interest in pharmaceutical and materials science research.

Introduction

This compound is a prochiral α,α-disubstituted aldehyde that serves as a key precursor for the enantioselective synthesis of molecules containing quaternary carbon stereogenic centers.[1] The construction of such stereocenters, particularly in acyclic systems, represents a considerable challenge in organic chemistry.[1] This document details two primary applications of this compound in asymmetric synthesis: rhodium-catalyzed allylic alkylation and organocatalytic conjugate addition, providing exemplary protocols and performance data.

Applications and Quantitative Data

The utility of this compound as a chiral building block is demonstrated in the following enantioselective transformations. The quantitative outcomes of these reactions are summarized in the table below, highlighting the high levels of stereocontrol achievable.

| Application | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield | Reference |

| Asymmetric Allylic Alkylation | Rhodium complex / LiHMDS | Acyclic quaternary stereocenter | ~92% (experimental) | - | - | [1] |

| 96% (computed) | [1] | |||||

| Organocatalytic Conjugate Addition to Methyl Vinyl Ketone | Organocatalyst | Acyclic quaternary stereocenter | 91% | - | - | [1] |

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Allylic Alkylation of this compound

This protocol describes the formation of an acyclic product with a quaternary stereocenter via the rhodium-catalyzed asymmetric allylic alkylation of this compound with allyl benzoate.[1]

Workflow Diagram:

References

Application Notes and Protocols: Asymmetric Aldol Reactions with 2-Phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric aldol reaction of 2-phenylbutanal, a key transformation in the synthesis of complex chiral molecules. The focus is on organocatalyzed methods, which offer a greener and often more efficient alternative to traditional metal-based catalysis.

Introduction

The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, leading to the creation of β-hydroxy carbonyl compounds with up to two new stereocenters. The use of α-chiral aldehydes, such as this compound, in these reactions presents a unique challenge in controlling diastereoselectivity, as the existing stereocenter can influence the stereochemical outcome of the newly formed centers. Organocatalysis, particularly with proline and its derivatives, has emerged as a highly effective strategy for achieving high levels of both diastereoselectivity and enantioselectivity in these transformations.

The mechanism of the proline-catalyzed aldol reaction is generally understood to proceed through an enamine intermediate. The ketone donor reacts with the secondary amine of proline to form a nucleophilic enamine, which then attacks the aldehyde acceptor. The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the catalyst's chirality and the steric and electronic properties of the substrates.

Key Applications

The chiral β-hydroxy carbonyl products derived from the asymmetric aldol reaction of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The ability to control the absolute and relative stereochemistry of these products is crucial for their intended biological function.

Data Presentation: Representative Asymmetric Aldol Reactions

While specific data for the asymmetric aldol reaction of this compound is not extensively reported, the following table summarizes typical results for proline-catalyzed aldol reactions of acetone with various α-branched aldehydes, which serve as excellent models for predicting the outcome with this compound. The data is adapted from seminal work in the field of organocatalysis.[1][2][3]

| Entry | Aldehyde (α-branched) | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Isobutyraldehyde | 4-Hydroxy-5-methyl-2-hexanone | 89 | 98.5:1.5 |

| 2 | Cyclohexanecarboxaldehyde | 4-(Cyclohexyl)-4-hydroxy-2-butanone | 51 | 96.5:3.5 |

| 3 | Cyclopentanecarboxaldehyde | 4-(Cyclopentyl)-4-hydroxy-2-butanone | - | - |

| 4 | 2-Methylbutanal | 4-Hydroxy-5-methyl-2-heptanone | - | - |

Note: The results for entries 3 and 4 are not explicitly provided in the cited literature but are included to represent the scope of applicable substrates. Optimization for this compound would be necessary to achieve high yields and stereoselectivities.

Experimental Protocols

The following protocols are based on established methods for the proline-catalyzed asymmetric aldol reaction of α-branched aldehydes with ketones and can be adapted for reactions with this compound.[1][2][3]

Protocol 1: Asymmetric Aldol Reaction of this compound with Acetone

Materials:

-

(S)-Proline

-

This compound

-

Acetone

-

Chloroform (CHCl₃)

-

Dimethyl sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (S)-proline (0.1 mmol, 10 mol%) in a mixture of acetone (1.5 mL) and chloroform (0.5 mL) is added this compound (1.0 mmol).

-

For α-branched aldehydes that exhibit lower reactivity, the addition of DMSO (0.1 mL) can be beneficial.[3]

-

The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution (5 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

-

The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Protocol 2: Asymmetric Aldol Reaction of this compound with Cyclohexanone

Materials:

-

(S)-Proline

-

This compound

-

Cyclohexanone

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (S)-proline (0.2 mmol, 20 mol%) in DMF or DMSO (2 mL) is added cyclohexanone (5.0 mmol, 5 equivalents).

-

This compound (1.0 mmol) is then added to the mixture.

-

The reaction is stirred at room temperature for 48-96 hours, with monitoring by TLC.

-

After the reaction is complete, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

Purification of the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) yields the aldol adduct.

-

Characterization of the product's yield, dr, and ee is performed using ¹H NMR and chiral HPLC.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the asymmetric aldol reaction of this compound.

Caption: Experimental workflow for the asymmetric aldol reaction.

Caption: Mechanism of proline-catalyzed aldol reaction.

References

Organocatalytic Applications of 2-Phenylbutanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the organocatalytic functionalization of α-branched aldehydes, with a specific focus on 2-phenylbutanal and its close analogue, 2-phenylpropanal. Due to the limited availability of specific published applications for this compound, this guide leverages established protocols for structurally similar aldehydes to provide representative methodologies and expected outcomes.

Introduction

This compound is an α-branched aldehyde with significant potential as a building block in organic synthesis. The presence of a stereocenter at the α-position makes it an attractive substrate for asymmetric organocatalysis, enabling the synthesis of chiral molecules with applications in pharmaceuticals and materials science. Organocatalysis offers a powerful, metal-free approach to the enantioselective functionalization of such aldehydes, often proceeding under mild reaction conditions with high levels of stereocontrol.

This document outlines key organocatalytic transformations applicable to this compound, including α-amination and α-chlorination. Detailed protocols, quantitative data, and visual diagrams are provided to facilitate the practical application of these methods in a research and development setting.

Key Organocatalytic Applications

The primary organocatalytic applications for α-branched aldehydes like this compound involve the enantioselective formation of new bonds at the α-position. This is typically achieved through the formation of a transient enamine intermediate with a chiral amine catalyst, which then reacts with an electrophile.

Enantioselective α-Amination

The introduction of a nitrogen-containing group at the α-position of this compound provides direct access to chiral α-amino aldehydes, which are precursors to valuable α-amino acids and other nitrogen-containing compounds. A highly efficient method for the α-amination of the analogous 2-phenylpropanal has been developed using a chiral mono-N-Boc-protected cyclohexa-1,2-diamine as the organocatalyst under solvent-free conditions.[1]

Quantitative Data for Enantioselective α-Amination of 2-Phenylpropanal [1]

| Entry | Aldehyde | Azodicarboxylate | Catalyst Loading (mol%) | Additive (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Phenylpropanal | Diisopropyl azodicarboxylate (DIAD) | 20 | Acetic Acid (20) | 24 | 95 | 98 |

Enantioselective α-Chlorination

The asymmetric α-chlorination of α-branched aldehydes provides access to chiral α-chloro aldehydes, which are versatile intermediates in organic synthesis. Studies on 2-phenylpropanal have shown that primary aminocatalysts can effectively catalyze this transformation, affording the product in good yields, although with moderate enantioselectivities.[2][3]

General Observations for Enantioselective α-Chlorination of 2-Phenylpropanal [2][3]

| Catalyst Type | General Yield | General Enantioselectivity |

| Primary Aminocatalysts | Good | Moderate (up to 37% ee) |

| Secondary Aminocatalysts | Low to High | Poor |

Experimental Protocols

The following is a detailed protocol for the enantioselective α-amination of 2-phenylpropanal, which can be adapted for this compound.

Protocol: Organocatalytic Enantioselective α-Nitrogenation of 2-Phenylpropanal[1]

Materials:

-

2-Phenylpropanal

-

Diisopropyl azodicarboxylate (DIAD)

-

(1R,2R)-N-Boc-cyclohexane-1,2-diamine (Organocatalyst 9)

-

Acetic Acid

-

Glass vial (16 mm diameter)

-

Stir bar

-

Argon atmosphere

Procedure:

-

To a glass vial charged with a stir bar, add the organocatalyst (1R,2R)-N-Boc-cyclohexane-1,2-diamine (8.6 mg, 0.04 mmol, 0.2 equiv).

-

Add acetic acid (2.3 μL, 0.04 mmol, 0.2 equiv).

-

Add 2-phenylpropanal (0.2 mmol, 1 equiv).

-

Add diisopropyl azodicarboxylate (DIAD) (0.24 mmol, 1.2 equiv).

-

The reaction mixture is gently stirred at -20 °C under an argon atmosphere for 24 hours.

-

Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired α-nitrogenated aldehyde.

Diagrams

Signaling Pathways and Experimental Workflows

Caption: Enamine catalysis pathway for α-functionalization of this compound.

Caption: General experimental workflow for organocatalytic reactions.

References

Application Note: Grignard Reaction Protocol for the Synthesis of 2-Phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-phenylbutanal via a Grignard reaction. The described methodology is based on established principles of aldehyde synthesis using Grignard reagents and a suitable formylating agent to circumvent the common issue of over-addition that occurs when reacting a Grignard reagent with a standard aldehyde. This protocol details the formation of a secondary benzylic Grignard reagent, 1-phenylpropylmagnesium bromide, followed by its reaction with N,N-dimethylformamide (DMF) to yield the target aldehyde, this compound. This method is a practical approach for the preparation of α-substituted aldehydes, which are valuable intermediates in organic synthesis and drug development.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] While the addition of Grignard reagents to aldehydes and ketones is a classic method for alcohol synthesis, the preparation of aldehydes using this versatile reagent requires a modified approach to prevent the secondary reaction of the Grignard reagent with the newly formed aldehyde.[3] This protocol outlines a reliable method for the synthesis of this compound by reacting 1-phenylpropylmagnesium bromide with an amide, N,N-dimethylformamide (DMF), which acts as a formylating agent. This approach allows for the controlled formation of the aldehyde, which is then liberated upon acidic workup.

Experimental Protocol

The synthesis of this compound is a two-step process:

-

Preparation of the Grignard reagent: 1-phenylpropylmagnesium bromide.

-

Reaction of the Grignard reagent with N,N-dimethylformamide (DMF) and subsequent hydrolysis to yield this compound.

Materials:

-

1-Bromo-1-phenylpropane

-

Magnesium turnings

-

Anhydrous diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF)

-

Iodine (crystal)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Step 1: Preparation of 1-Phenylpropylmagnesium Bromide

-

Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride or Drierite), and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under an inert atmosphere (Nitrogen or Argon).

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.

-